molecular formula C27H25N3O5 B6511108 N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894889-93-1

N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B6511108
CAS No.: 894889-93-1
M. Wt: 471.5 g/mol
InChI Key: TWYMNISMDHGABY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 3-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide side chain at position 2. The acetamide moiety is further functionalized with a 4-ethoxyphenyl group. Its synthesis likely involves multi-step coupling reactions, similar to methods described for structurally related acetamide derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-4-35-20-11-9-19(10-12-20)29-24(31)16-30-15-23(25(32)18-6-5-7-21(14-18)34-3)26(33)22-13-8-17(2)28-27(22)30/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYMNISMDHGABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 1,8-naphthyridine core distinguishes this compound from analogs with monocyclic or alternative bicyclic systems. For example:

  • Compound 7f (): Features a 1,4-dihydroquinoline core with a 7-chloro-6-fluoro substitution pattern and a carboxylate ester side chain. The quinoline system may confer distinct electronic properties compared to the naphthyridine core, influencing π-π stacking or redox behavior.

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxybenzoyl and 4-ethoxyphenyl groups are electron-rich, which may enhance solubility and hydrogen-bonding capacity. In contrast, Compound 7f () contains chloro and fluoro substituents, which are electron-withdrawing and could increase metabolic stability or alter binding kinetics.
  • Acetamide Linkage : All three compounds share an acetamide backbone, but the target compound’s ethoxyphenyl group contrasts with the dichlorophenyl () or sulfonamidoethylbenzyl () groups. These differences may influence steric bulk and intermolecular interactions .

Conformational and Crystallographic Insights

  • Dihedral Angles: In , the dihedral angles between the dichlorophenyl and pyrazolyl rings vary (54.8°–77.5°), indicating conformational flexibility.
  • Hydrogen Bonding : The acetamide group in participates in N–H⋯O hydrogen bonding, forming dimers. The ethoxyphenyl and methoxybenzoyl groups in the target compound may engage in additional C–H⋯O or π-stacking interactions, altering crystal packing or solubility .

Data Table: Key Structural and Hypothesized Properties

Property Target Compound Compound 7f () Dichlorophenyl Acetamide ()
Core Structure 1,8-Naphthyridine 1,4-Dihydroquinoline 2,3-Dihydro-1H-pyrazole
Key Substituents 3-Methoxybenzoyl, 7-methyl, 4-ethoxyphenylacetamide 7-Chloro-6-fluoro, carboxylate ester, sulfonamidoethylbenzyl 3,4-Dichlorophenyl, 1,5-dimethyl-3-oxo-2-phenyl
Electronic Effects Electron-donating (methoxy, ethoxy) Electron-withdrawing (Cl, F) Mixed (electron-withdrawing Cl, electron-donating methyl)
Hypothesized Solubility Moderate (polar groups may enhance aqueous solubility) Low (halogens and lipophilic groups dominate) Low (dichlorophenyl reduces polarity)
Potential Applications Antimicrobials (naphthyridine analogs), ligands (amide coordination) Antibacterial (quinoline derivatives) Coordination chemistry, enzyme inhibition (pyrazole analogs)

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